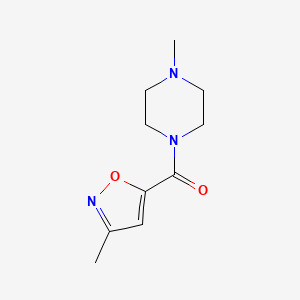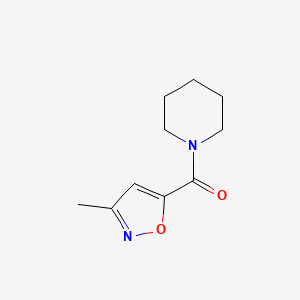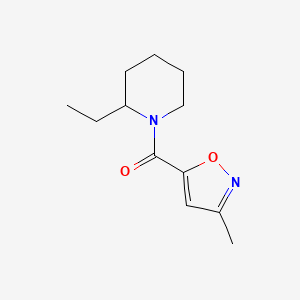![molecular formula C17H20N4O3 B7478360 N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide, also known as QPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QPA is a quinazoline derivative that has been shown to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide is not fully understood. However, it has been shown to inhibit the activity of protein kinase CK2, which plays a key role in cell proliferation and survival. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of tumor cells, as well as induce apoptosis. This compound has also been shown to inhibit the activity of MMPs, which play a key role in tumor invasion and metastasis. In addition, this compound has been shown to exhibit anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively complex compound that requires careful optimization of reaction conditions to achieve high yields. In addition, this compound has not been extensively studied in vivo, and its potential side effects are not fully understood.
Future Directions
For the study of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide include the development of this compound analogs, the study of this compound in combination with other anti-cancer agents, and the study of this compound in animal models.
Synthesis Methods
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide involves the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form ethyl 2-(2-cyanophenylamino)acetate. This intermediate is then reacted with 1-(2-oxopyrrolidin-1-yl)propan-2-ol to form this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(18-8-4-10-21-9-3-7-16(21)23)11-24-17-13-5-1-2-6-14(13)19-12-20-17/h1-2,5-6,12H,3-4,7-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYWTWGUWWABJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)COC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)
![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)

![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)